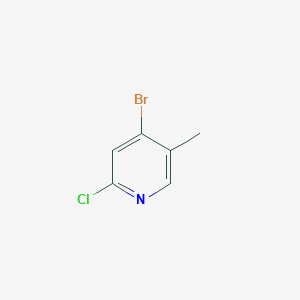
4-Bromo-2-chloro-5-methylpyridine
Overview
Description
4-Bromo-2-chloro-5-methylpyridine is a chemical compound with the molecular formula CHBrClN . It has an average mass of 206.468 Da and a monoisotopic mass of 204.929382 Da . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4th position with a bromine atom, at the 2nd position with a chlorine atom, and at the 5th position with a methyl group .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-5-methylpyridine has a molecular weight of 206.47 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 252.3±35.0 °C at 760 mmHg . The physical form of this compound can vary from white to yellow to orange solid or liquid .Scientific Research Applications
Medicinal Chemistry: p38α MAP Kinase Inhibitors
4-Bromo-2-chloro-5-methylpyridine: is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are significant in the treatment of cytokine-driven diseases such as rheumatoid arthritis and psoriasis. They also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis.
Organic Synthesis: Ligand Preparation
In organic chemistry, this compound serves as a precursor for the synthesis of organic nitrogen ligands containing pyridine units . These ligands are crucial in the study of transition metal catalysis methodologies, which are foundational to many synthetic processes.
Pharmaceutical Intermediates
The compound is an important intermediate in pharmaceuticals, where it is used to create various drug molecules. Its reactivity allows for structural modification and synthesis of complex drug molecules .
Agrochemicals
4-Bromo-2-chloro-5-methylpyridine: is also an intermediate in the production of agrochemicals. It contributes to the synthesis of compounds that are essential for plant protection and growth enhancement .
Dye Production
In the dye industry, this chemical is used as a starting material for the synthesis of complex dyes. Through processes like reductive coupling and esterification, it helps in creating dyes with desired properties and hues .
Catalysis: Suzuki–Miyaura Coupling
This compound is relevant in catalysis, particularly in Suzuki–Miyaura coupling reactions . It can be used to create boron reagents that participate in these reactions, which are pivotal for forming carbon-carbon bonds in a mild and environmentally friendly manner.
Materials Science: Crown-Ester-Bipyridines
In materials science, 4-Bromo-2-chloro-5-methylpyridine is used to prepare crown-ester-bipyridines . These materials have applications in creating new types of polymers and materials with specific electronic and structural properties.
Electrophilic Aromatic Substitution Reactions
Lastly, it is involved in electrophilic aromatic substitution reactions, which are fundamental reactions in organic chemistry, leading to the formation of a wide range of aromatic compounds .
Safety And Hazards
4-Bromo-2-chloro-5-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 . It is harmful if swallowed and causes serious eye damage . Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
properties
IUPAC Name |
4-bromo-2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMCCRKFZDLEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702237 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-5-methylpyridine | |
CAS RN |
867279-13-8 | |
| Record name | 4-Bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






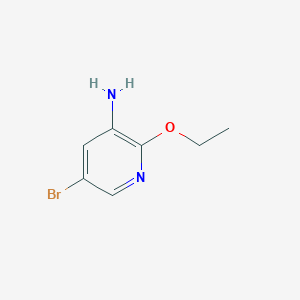
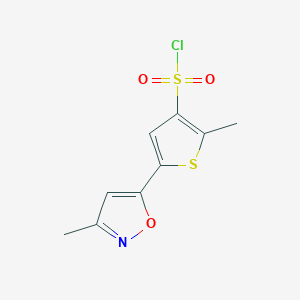
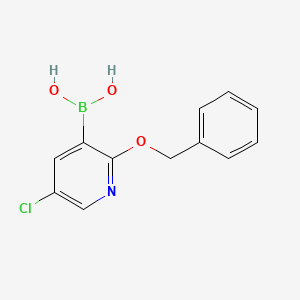
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)


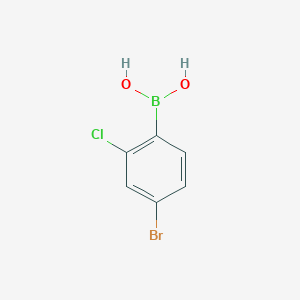
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)
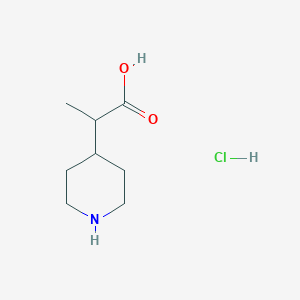
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)